molecular formula C9H11ClN2O2 B2496297 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride CAS No. 2470438-33-4

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride

Cat. No.: B2496297
CAS No.: 2470438-33-4
M. Wt: 214.65
InChI Key: NEOFJEINSJYFDJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H10N2O2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions to form the tetrahydrophthalazine ring.

    Carboxylation: The cyclized product is then subjected to carboxylation, where a carboxyl group is introduced into the molecule. This can be achieved using reagents like carbon dioxide or carboxylic acids in the presence of catalysts.

    Hydrochloride Formation: Finally, the carboxylated product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its derivatives are being investigated for their pharmacological effects.

    Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine derivatives: Compounds with similar structures but different substituents on the phthalazine ring.

    Hydrochloride salts: Other hydrochloride salts of carboxylic acids with similar pharmacological properties.

Uniqueness

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride stands out due to its specific structural features and the unique combination of its tetrahydrophthalazine ring and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8;/h5H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOFJEINSJYFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N=NC=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470438-33-4
Record name 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid hydrochloride
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